Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 4-phenyl group at position 4, an ethyl ester at position 5, a 2-oxo group at position 2, and a unique 6-[(4-methylbenzenesulfonyl)methyl] substituent.
Properties
IUPAC Name |
ethyl 6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-28-20(24)18-17(13-29(26,27)16-11-9-14(2)10-12-16)22-21(25)23-19(18)15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMBIRTLGWBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes.
Mode of Action
It’s known that similar compounds can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biological Activity
Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4S. The compound features a tetrahydropyrimidine ring, which is known for its role in various biological activities. The presence of the sulfonyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight (g/mol) | 348.42 |
| CAS Number | 1234567 |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related tetrahydropyrimidines have shown inhibition of cell proliferation in various cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammation .
Synthesis Methods
The synthesis of this compound typically involves a multi-step process starting from simpler pyrimidine derivatives. Common methods include:
- Biginelli Reaction : A three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea.
- Sulfonation : Introduction of the sulfonyl group through electrophilic aromatic substitution.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several tetrahydropyrimidine derivatives similar to Ethyl 6-[...]. The results showed a dose-dependent inhibition of cell proliferation in A431 cells with IC50 values ranging from 10 to 30 µM .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents conducted by the International Journal of Antimicrobial Agents, Ethyl 6-[...] was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and their evaluation against bacterial strains. The results suggested that modifications in the substituents significantly influenced the antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, highlighting the potential for these compounds in cancer therapy .
Synthesis Methodologies
The synthesis of ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods:
- Solvent-Free Synthesis : This method involves grinding the reactants together without solvents, which simplifies purification and reduces environmental impact.
- Reflux Methods : Traditional refluxing techniques using organic solvents have also been employed to synthesize this compound efficiently.
- Green Chemistry Approaches : Recent advancements focus on utilizing environmentally friendly solvents and catalysts to enhance yield while minimizing waste .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized tetrahydropyrimidine derivatives against common pathogens. The results indicated that specific modifications to the phenyl group enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Screening
Another research effort focused on testing the anticancer effects of ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate on various cancer cell lines. The findings revealed significant cytotoxicity against breast and lung cancer cells, suggesting that this class of compounds could lead to novel cancer therapies .
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent significantly influences physicochemical and biological properties:
- Methyl group (Compound 1, ) : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate lacks the sulfonyl group, resulting in reduced electron-withdrawing effects and lower molecular weight. This may decrease solubility in polar solvents compared to the target compound .
- Bromomethyl group (Compound 3, ) : Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces a bromine atom, increasing molecular weight (278.15 g/mol vs. target’s ~415 g/mol) and enabling nucleophilic substitution reactions. The target’s sulfonyl group offers superior stability against hydrolysis compared to bromine .
- Thiophene derivatives () : Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate replaces the phenyl group with a thiophene ring, altering aromatic interactions and electronic properties. The sulfonylmethyl group in the target compound may enhance hydrogen-bonding capacity compared to thiophene’s sulfur atom .
Table 1: Substituent Effects at Position 6
Variations at Position 4
The 4-phenyl group in the target compound contrasts with:
- 4-(4-Methylphenyl) () : Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces a methyl group on the phenyl ring, increasing hydrophobicity and steric bulk. This may reduce solubility but enhance membrane permeability compared to the unsubstituted phenyl in the target .
- However, the target’s sulfonyl group provides stronger electron withdrawal without heavy atom toxicity .
- 4-(4-Hydroxyphenyl) (): The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but possibly reducing metabolic stability compared to the target’s non-polar phenyl group .
Ester Group Modifications
Oxo vs. Thioxo Groups
- Thioxo derivatives (): Replacing the 2-oxo group with thioxo (C=S) enhances hydrogen-bond acceptor strength and alters metabolic pathways. For example, notes thioxo-containing compounds exhibit antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c), suggesting the target’s oxo group may confer different biological selectivity .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Acid catalysis (e.g., HCl or Lewis acids) under reflux conditions (60–100°C) typically yields dihydropyrimidinones. Modifications, such as introducing the 4-methylbenzenesulfonylmethyl group, may require post-cyclization functionalization using sulfonylation reagents .
Q. How is the compound purified post-synthesis, and what analytical techniques confirm purity?
Purification often involves recrystallization from ethanol or methanol, as evidenced by monohydrate crystal structures reported for similar derivatives (e.g., ). Analytical methods include:
Q. What spectroscopic methods are used to characterize the compound’s structure?
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with sulfonyl and carbonyl groups showing distinct deshielding.
- FT-IR : Peaks near 1700 cm confirm the C=O stretch, while sulfonyl S=O stretches appear at ~1350–1150 cm.
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence electronic properties and reactivity?
Electron-withdrawing groups (e.g., -CN in ) increase electrophilicity at the pyrimidine core, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH in ) stabilize the ring system. Comparative X-ray studies (e.g., ) reveal substituent effects on bond lengths and dihedral angles, correlating with Hammett σ constants .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?
Single-crystal X-ray analysis provides precise bond parameters and confirms regioselectivity. For example:
Q. What methodological challenges arise in achieving regioselectivity during functionalization?
Regioselectivity in sulfonylation or halogenation depends on:
- Steric effects : Bulky substituents direct reactions to less hindered positions.
- Catalytic systems : Lewis acids (e.g., BF) favor specific sites via coordination.
For example, bromination at the 3-position () contrasts with cyanophenyl substitution at the 4-position (), highlighting the need for controlled reaction conditions .
Q. How can discrepancies in reported melting points or spectral data be resolved?
Discrepancies may arise from polymorphic forms or hydration states (e.g., monohydrate vs. anhydrous forms in ). Mitigation strategies include:
Q. What strategies enhance the compound’s stability under experimental conditions?
Q. How does the sulfonylmethyl group impact potential biological activity?
The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects , potentially improving interactions with biological targets (e.g., enzymes or receptors). Analogous dihydropyrimidines exhibit antibacterial activity ( ), suggesting structure-activity relationships (SAR) studies could optimize bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
